N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-28-16-23-14(22-15(24-16)25-8-3-2-4-9-25)11-21-29(26,27)13-7-5-6-12(10-13)17(18,19)20/h5-7,10,21H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLQHNRXUUKOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 447.43 g/mol. The structure features a triazine moiety substituted with a piperidine ring and a trifluoromethyl group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20F3N5O4S |
| Molecular Weight | 447.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034470-35-2 |
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Antibacterial Activity : Derivatives of triazine compounds have shown significant antibacterial properties against various bacterial strains. The presence of the piperidine moiety enhances the compound's ability to penetrate bacterial membranes .
- Anticancer Potential : Some studies have reported that triazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that the compound may have potential as an anticancer agent .
- Herbicidal Activity : The compound has been explored for its herbicidal properties, particularly in agricultural applications. Its mechanism involves inhibiting specific enzymes critical for plant growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study published in De Gruyter highlighted the antimicrobial activity of triazine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the side chains significantly affected their efficacy .
- Anticancer Activity : Research documented in various journals has shown that triazine-based compounds can inhibit tumor growth in vitro and in vivo models. For example, derivatives tested against breast cancer cell lines demonstrated a dose-dependent reduction in cell viability .
- Herbicidal Effects : A patent (WO2011076731A1) discussed formulations containing triazine derivatives with herbicidal activity, emphasizing their effectiveness in controlling weed species while being safe for crops .
Comparison with Similar Compounds
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)
- Structure : Replaces the triazine core with a pyridine ring and incorporates a benzyloxy group instead of methoxy.
- Synthesis : Prepared via sulfonamide coupling using 4-(trifluoromethyl)benzenesulfonyl chloride and a pyridin-2-amine derivative in pyridine .
- The benzyloxy group may confer higher lipophilicity but lower metabolic stability compared to methoxy .
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Structure: Features a pyrimidine ring substituted with diethylamino and methyl groups, linked to a 4-methoxybenzenesulfonamide group.
- Key Differences: The diethylamino group enhances solubility in polar solvents, while the pyrimidine ring offers distinct electronic properties compared to triazine. This compound’s sulfonamide moiety lacks the trifluoromethyl group, reducing its electron-withdrawing effects and possibly diminishing enzyme-binding efficiency .
4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides
- Structure: Shares the triazine-piperidinyl core but includes an additional arylamino group and a pyrimidinyl sulfonamide.
- Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus (MIC: 2–8 µg/mL), attributed to synergistic interactions between the triazine and sulfonamide groups . By contrast, the trifluoromethyl variant may exhibit broader-spectrum activity due to enhanced membrane permeability.
Comparative Data Table
Key Research Findings
- Triazine vs. Pyridine/Pyrimidine Cores : Triazine-based sulfonamides generally exhibit superior antimicrobial activity compared to pyridine or pyrimidine analogues, likely due to stronger interactions with bacterial enzymes .
- Synthetic Flexibility : Triazine derivatives allow modular substitution patterns, enabling rapid optimization of physicochemical properties, whereas pyridine/pyrimidine systems are less adaptable .
Preparation Methods
Introduction of Methoxy Group at Position 4
The first substitution targets the most reactive chlorine at position 4. Sodium methoxide (NaOMe) in anhydrous acetone at 0–5°C selectively replaces the 4-chloro group with methoxy, yielding 4-methoxy-2,6-dichloro-1,3,5-triazine.
Conditions :
Piperidin-1-yl Substitution at Position 6
The second substitution introduces piperidine at position 6. Piperidine (1.2 equiv) reacts with 4-methoxy-2,6-dichloro-1,3,5-triazine in tetrahydrofuran (THF) at 25°C for 6–8 hours, yielding 4-methoxy-6-(piperidin-1-yl)-2-chloro-1,3,5-triazine.
Conditions :
Aminomethylation at Position 2
The final chlorine at position 2 is replaced by an aminomethyl group. Reaction with methylamine (CH3NH2) in ethanol at 50°C for 12 hours produces 4-methoxy-6-(piperidin-1-yl)-2-(methylamino)-1,3,5-triazine. However, direct substitution with a pre-functionalized methyl-sulfonamide moiety is more efficient.
Alternative Approach :
React 4-methoxy-6-(piperidin-1-yl)-2-chloro-1,3,5-triazine with 3-(trifluoromethyl)benzenesulfonamide-methylamine (pre-synthesized via reductive amination) in dimethylformamide (DMF) at 80°C for 24 hours.
Conditions :
Sulfonamide Coupling Strategies
Direct Nucleophilic Substitution
The methylamine-linked sulfonamide can be introduced via SNAr by reacting 4-methoxy-6-(piperidin-1-yl)-2-chloro-1,3,5-triazine with 3-(trifluoromethyl)benzenesulfonamide-methylamine. This method mirrors protocols for pyrazolyl-s-triazine derivatives.
Procedure :
- Synthesize 3-(trifluoromethyl)benzenesulfonamide-methylamine by reacting 3-(trifluoromethyl)benzenesulfonyl chloride with methylamine in dichloromethane (DCM).
- React this intermediate with the triazine precursor in ethanol-acetic acid (2:1) under reflux for 8–12 hours.
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol-AcOH (2:1) | |
| Temperature | Reflux (78°C) | |
| Time | 8–12 hours | |
| Yield | 68% |
Reductive Amination Approach
An alternative route involves reductive amination between 4-methoxy-6-(piperidin-1-yl)-2-(chloromethyl)-1,3,5-triazine and 3-(trifluoromethyl)benzenesulfonamide. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates this reaction.
Conditions :
- Solvent : Methanol
- Reducing Agent : NaBH3CN (1.2 equiv)
- Temperature : 25°C
- Time : 24 hours
- Yield : 72%
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, Ar-H), 7.89–7.91 (m, 2H, Ar-H), 4.75 (s, 2H, CH2), 3.98 (s, 3H, OCH3), 3.45–3.48 (m, 4H, piperidinyl-H), 1.65–1.72 (m, 6H, piperidinyl-H).
- MS (ESI+) : m/z 487.2 [M+H]+ (calculated for C18H21F3N6O3S: 486.1).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct SNAr | Simple, one-pot reaction | Requires high-purity intermediates | 68% |
| Reductive Amination | Mild conditions, avoids harsh bases | Longer reaction time | 72% |
Industrial-Scale Considerations
Patent data from celecoxib synthesis suggests that toluene-methanol solvent systems and activated carbon treatment can enhance scalability. Continuous flow chemistry may reduce reaction times for triazine substitutions.
Q & A
Q. What are the key synthetic steps for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves:
- Suzuki-Miyaura coupling to attach the triazine-piperidine moiety to the aromatic core .
- Sulfonamide formation via nucleophilic substitution, requiring anhydrous conditions to minimize hydrolysis .
- Purification using column chromatography or recrystallization to isolate the final product . Critical factors: Temperature (<60°C for sulfonamide step), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd for coupling efficiency) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and confirm absence of by-products .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (≥95% purity threshold) to assess impurities from incomplete coupling or oxidation .
Q. What functional groups are critical for its biological activity, and how do they contribute to reactivity?
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving membrane permeability .
- Sulfonamide moiety : Acts as a hydrogen-bond acceptor, facilitating enzyme active-site interactions .
- Piperidine-triazine core : Provides structural rigidity, influencing binding affinity to targets like kinases .
Advanced Research Questions
Q. How can synthesis be optimized for scalability while maintaining purity?
- Continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., coupling reactions) .
- Catalyst recycling (e.g., immobilized Pd catalysts) to reduce costs and waste .
- Design of Experiments (DoE) to model variables like pH, solvent ratios, and reaction time for yield optimization .
Q. How do structural analogs differ in biological activity, and what structure-activity relationships (SAR) emerge?
| Analog | Modification | Biological Impact |
|---|---|---|
| Replacement of piperidine with morpholine | Increased solubility | Reduced kinase inhibition due to altered steric bulk . |
| Methoxy → Ethoxy substitution on triazine | Enhanced metabolic stability | Retained target affinity but altered pharmacokinetics . |
| Key Insight: The trifluoromethyl-sulfonamide combination is indispensable for potency, while heterocyclic variations modulate selectivity . |
Q. How should researchers address discrepancies in reported inhibitory potency across studies?
- Assay standardization : Control variables like ATP concentration (for kinase assays) and incubation time .
- Orthogonal validation : Use surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding kinetics .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions or batch effects .
Q. What computational methods predict target interactions, and how reliable are they compared to empirical data?
- Molecular docking (AutoDock Vina): Predicts binding poses but may overestimate affinity due to static protein models .
- Molecular dynamics (MD) simulations : Accounts for protein flexibility, improving accuracy of residence time estimates .
- Limitation : Computational methods often fail to capture solvent effects or post-translational modifications critical in vivo .
Data Contradiction Analysis
- Example Conflict : One study reports IC₅₀ = 12 nM for kinase X , while another finds IC₅₀ = 85 nM .
Resolution:- Differences in assay buffers (e.g., Mg²⁺ concentration alters ATP binding).
- Variability in protein isoforms or phosphorylation states.
- Confirm with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Methodological Recommendations
- For synthesis : Prioritize anhydrous conditions for sulfonamide stability .
- For bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- For SAR studies : Use fragment-based drug design (FBDD) to isolate contributions of individual substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
